molecular formula C4H4F4 B8731081 1,1,2,2-Tetrafluorocyclobutane CAS No. 374-12-9

1,1,2,2-Tetrafluorocyclobutane

Cat. No.: B8731081
CAS No.: 374-12-9
M. Wt: 128.07 g/mol
InChI Key: AKQMZZOTFNLAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetrafluorocyclobutane is a fluorinated cyclic hydrocarbon of significant interest in fundamental chemical and physical chemistry research. Its unique structure, characterized by a strained cyclobutane ring and geminal fluorine atoms, serves as a critical model compound for investigating energy transfer processes and molecular decomposition pathways . Researchers utilize this molecule in mercury photosensitization studies to explore the dynamics of ring-opening reactions and the subsequent formation of reactive intermediates and stable products like HF . The compound's defined structure has also made it a subject for detailed spectroscopic analysis, providing valuable data for calculating vibrational frequencies and understanding the conformational dynamics of small, strained ring systems . Its synthesis is typically achieved via controlled [2+2] cycloaddition reactions of fluorinated precursor olefins . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant scientific literature, including studies on its radiolysis and mass spectrometry, for comprehensive safety and handling protocols prior to use .

Properties

CAS No.

374-12-9

Molecular Formula

C4H4F4

Molecular Weight

128.07 g/mol

IUPAC Name

1,1,2,2-tetrafluorocyclobutane

InChI

InChI=1S/C4H4F4/c5-3(6)1-2-4(3,7)8/h1-2H2

InChI Key

AKQMZZOTFNLAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,1,2,2 Tetrafluorocyclobutane and Its Analogs

Cycloaddition Reactions as Primary Synthetic Routes

Cycloaddition reactions represent a fundamental and widely utilized strategy for the synthesis of cyclobutane (B1203170) rings, including the fluorinated analog, 1,1,2,2-tetrafluorocyclobutane. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The [2+2] cycloaddition, in particular, is a key process for constructing four-membered rings.

Thermal [2+2] Cycloadditions

Thermal [2+2] cycloadditions are reactions that proceed through the application of heat, without the need for light (photochemical activation). These reactions are particularly relevant for the synthesis of fluorinated cyclobutanes.

Dimerization of Fluoroalkenes (e.g., trifluoroethylene)

The thermal dimerization of fluoroalkenes is a well-established method for producing fluorocyclobutanes. rsc.org While the dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a classic example, the dimerization of unsymmetrical fluoro-olefins like trifluoroethylene (B1203016) also yields cyclobutane structures. The high-pressure dimerization of trifluoroethylene has been shown to produce a mixture of four different 1,2,3,4,5,6-hexafluorocyclobutane isomers. rsc.org This indicates that the cyclo-dimerization of trifluoroethylene can result in various regio- and stereochemical outcomes. rsc.org The reaction is often carried out under drastic conditions, such as high temperatures and pressures. For instance, heating trifluoroethylene in an autoclave at 260°C has been shown to yield a liquid product containing these cyclobutane dimers. rsc.org

The study of the thermal dimerization of fluoroalkenes like chlorotrifluoroethylene (B8367) has also provided insights into these reactions. The dimerization of chlorotrifluoroethylene is known to produce 1,2-dichlorohexafluorocyclobutane. rsc.org The rates of dimerization for tetrafluoroethylene and chlorotrifluoroethylene, as well as their interdimerization, have been studied and found to be second-order and homogeneous reactions. researchgate.net

ReactantsProduct(s)Conditions
TrifluoroethyleneMixture of four 1,2,3,4,5,6-hexafluorocyclobutane isomersHigh pressure, 260°C rsc.org
Chlorotrifluoroethylene1,2-dichlorohexafluorocyclobutaneThermal rsc.org
Cycloadditions Involving 2,2-Difluoro Enol Silyl (B83357) Ethers

The thermal dimerization of 2,2-difluoro enol silyl ethers is a synthetic route to 3,3,4,4-tetrafluorocyclobutanes. researchgate.net This [2+2] cycloaddition process is a key step in the formation of these fluorinated four-membered rings. researchgate.net Silyl enol ethers, in general, are versatile intermediates in organic synthesis, participating in various carbon-carbon bond-forming reactions. grafiati.com Their use in [2+2] cycloadditions provides a pathway to functionalized cyclobutane derivatives. nih.govresearchgate.net

The mechanism of [2+2] cycloadditions involving fluorinated alkenes often proceeds through a stepwise pathway involving biradical intermediates, rather than a concerted process. libretexts.orgacs.org This is particularly true for thermal cycloadditions. libretexts.org The stereoselectivity of these reactions can be influenced by the stability of these biradical intermediates. In the context of cycloadditions with 2,2-difluoro enol silyl ethers, the reaction can be nonstereospecific, suggesting the involvement of a short-lived zwitterionic intermediate formed through sequential nucleophilic additions. nih.govresearchgate.net The choice of substituents on the silyl group and the ester group (in reactions with α,β-unsaturated esters) can control both the rate and the stereoselectivity of the process, often leading to a high degree of trans-stereoselectivity in the resulting cyclobutane. nih.govresearchgate.net

In the dimerization of unsymmetrical fluoroalkenes, the regioselectivity, leading to either "head-to-head" or "head-to-tail" products, is a critical aspect. For instance, the dimerization of trifluoroethylene results in a mixture of products, indicating that the reaction is not exclusively regioselective. rsc.org In the context of cycloadditions involving 2,2-difluoro enol silyl ethers with other alkenes, the regioselectivity is also a key consideration. For example, in the reaction of hexafluorothioacetone (B74735) with vinyl ethers, the cycloaddition occurs in a regioselective manner to yield 4-substituted 2,2-bis(trifluoromethyl)thietanes. mdpi.com While this is a thietane (B1214591) formation, it illustrates the importance of regiochemical control in [2+2] cycloadditions of fluorinated species. The regioselectivity in these reactions is influenced by the electronic and steric properties of the substituents on the reacting alkenes.

Intermolecular [2+2] Cycloadditions with Unsaturated Hydrocarbons (e.g., butadiene, ethylene)

The reaction of tetrafluoroethylene (TFE) with unsaturated hydrocarbons like butadiene and ethylene (B1197577) provides a fascinating case study in cycloaddition chemistry. While a [4+2] Diels-Alder reaction might be expected with a diene like butadiene, the reaction with TFE kinetically favors a [2+2] cycloaddition pathway, yielding 2,2,3,3-tetrafluoro-1-vinylcyclobutane. acs.orgnih.govnih.gov The Diels-Alder product is only observed under conditions of thermodynamic control at higher temperatures (350–500 °C). acs.orgnih.gov

The preference for the [2+2] pathway is attributed to the high energy penalty associated with the syn-pyramidalization of the two CF₂ groups in the transition state of the concerted [4+2] reaction. acs.orgnih.gov The stepwise [2+2] cycloaddition, proceeding through a diradical intermediate, has a lower activation energy. acs.orgnih.gov Computational studies have shown that the diradical transition states are lower in energy than the Diels-Alder transition state. acs.orgnih.gov

The reaction of TFE with ethylene also undergoes a [2+2] cycloaddition. libretexts.org Generally, [2+2] cycloadditions of simple alkenes require photochemical activation, but fluoroalkenes like TFE are an exception and can react thermally. libretexts.org

ReactantsFavored Product (Kinetic Control)Reaction Type
Tetrafluoroethylene + Butadiene2,2,3,3-tetrafluoro-1-vinylcyclobutane acs.orgnih.govStepwise [2+2] Cycloaddition acs.orgnih.gov
Tetrafluoroethylene + EthyleneThis compound[2+2] Cycloaddition libretexts.org

Diels-Alder Reactions for Related Cyclobutane Scaffolds

While not a direct route to this compound itself, the Diels-Alder reaction is a powerful tool for constructing four-membered ring systems, including fluorinated cyclobutane derivatives. researchgate.netnih.gov This cycloaddition reaction typically involves a conjugated diene and a dienophile. In the context of fluorinated compounds, fluorine-containing olefins can act as dienophiles. researchgate.net

Research has shown that various fluorine-containing dienophiles can successfully react with dienes like cyclopentadiene, butadiene, and anthracene (B1667546) to yield the corresponding adducts. researchgate.net The strain within the resulting cyclobutane ring can enhance its reactivity in subsequent transformations. For instance, cyclobutenone has been used as a dienophile, reacting with functionalized dienes to produce complex cycloadducts. nih.gov These adducts, which contain a strained cyclobutanone (B123998) moiety, can undergo regioselective ring expansions. nih.gov The application of benzocyclobutenes as precursors for o-quinodimethanes in Diels-Alder reactions is a well-established strategy for non-fluorinated systems and has been explored to a lesser extent for fluorinated analogs. researchgate.net

Table 1: Examples of Diels-Alder Reactions with Fluorine-Containing Dienophiles

DieneDienophileStatus of Adduct FormationCitation
CyclopentadieneVarious fluorine-containing olefinsAdduct obtained researchgate.net
ButadieneVarious fluorine-containing olefinsAdduct obtained researchgate.net
AnthraceneVarious fluorine-containing olefinsAdduct obtained researchgate.net
ButadieneAllyl fluoride (B91410)No adduct obtained researchgate.net

Functionalization and Derivatization Strategies

Once the fluorinated cyclobutane ring is formed, it can be modified through various chemical reactions to introduce new functional groups and create diverse derivatives.

The introduction of a trimethylsilyl (B98337) (TMS) group, a process known as silylation, is a key functionalization strategy. ontosight.ai The TMS group consists of three methyl groups attached to a silicon atom (-Si(CH₃)₃) and is known for its chemical inertness and significant molecular volume. wikipedia.orgchemeurope.com In synthetic chemistry, it often serves as a protecting group for polar functionalities like alcohols. wikipedia.orgchemeurope.com

The synthesis of compounds like 1,1,2,2-tetrafluoro-3-(trimethylsilyl)cyclobutane involves reacting a suitable cyclobutane precursor with fluorinating agents, followed by the introduction of the TMS group. ontosight.ai Reagents commonly used for silylation include trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide. wikipedia.orgwikipedia.org The presence of both fluorine atoms and a silyl group on the cyclobutane ring imparts unique properties, influencing the molecule's reactivity. ontosight.ai For example, the fluorine atoms' high electronegativity affects nucleophilic substitution reactions, while the trimethylsilyl group can act as a leaving group. ontosight.ai

Polyfluorinated cyclobutane derivatives can be further functionalized to create complex structures such as epoxyethyl and perfluoroalkoxy compounds. researchgate.netresearchgate.net A method has been developed for synthesizing 1-epoxyethyl-2-perfluoroalkoxy-2,3,3-trifluorocyclobutanes, which exist as both cis and trans isomers relative to the four-membered ring. researchgate.net

The synthesis involves the oxidation of a vinyl group attached to the cyclobutane ring. researchgate.net This epoxidation is often carried out using peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), in an inert solvent like methylene (B1212753) chloride. researchgate.net The reaction can take several days at room temperature, with yields reaching up to 50%. researchgate.net Another approach involves using peroxyacetic acid, which can produce yields of 60-70% over a 17-day period. researchgate.net The resulting epoxy (oxirane) ring is a valuable functional group for further chemical transformations.

Halogenation and dehalogenation are fundamental processes for modifying fluorinated cyclobutanes. wikipedia.org Dehalogenation involves the cleavage of a carbon-halogen bond and is the reverse of halogenation. wikipedia.org These reactions can be used to synthesize new compounds or to detoxify hazardous organohalides. wikipedia.org

Dehalogenation can be achieved through various methods, including the use of Grignard reagents or transition metal complexes. wikipedia.org The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with the reactivity order being I > Br > Cl > F. wikipedia.org For instance, the dehalogenation of chlorobenzenes has been accomplished using sodium dihydridobis(2-methoxyethoxo)aluminate. wiley.com Halogenation of hydrofluoroolefins like (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine or iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org Subsequent dehydrohalogenation of these butanes can yield a variety of bistrifluoromethyl-containing haloolefins. beilstein-journals.org

Conversion Pathways from Precursor Compounds

A primary method for synthesizing this compound is the thermal cycloaddition (dimerization) of halogenated ethylenes, specifically 1,1-difluoroethylene (vinylidene fluoride). researchgate.netresearchgate.net The thermal decomposition of this compound in the gas phase has been studied extensively. researchgate.netrsc.org This unimolecular reaction proceeds via two main pathways: one yielding two molecules of 1,1-difluoroethylene, and a minor pathway producing ethylene and tetrafluoroethylene. researchgate.netrsc.org The synthesis is the reverse of this decomposition.

The reaction is typically performed at elevated temperatures. researchgate.netresearchgate.net For example, the decomposition studies were conducted in a temperature range of 485–593°C. researchgate.netrsc.org Similarly, the cycloaddition of hexafluoropropene (B89477) and ethylene to produce 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane is carried out at temperatures between 300°C and 500°C in the presence of a metallic catalyst like nickel. google.com

Table 2: Thermal Decomposition Pathways of this compound

PathwayProductsTemperature Range (°C)Pressure (Torr)Citation
1 (Major)1,1-Difluoroethylene485–593~5–9 researchgate.netrsc.org
2 (Minor)Ethylene + Tetrafluoroethylene485–593~5–9 researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 1,1,2,2 Tetrafluorocyclobutane

Unimolecular Decomposition Pathways

The study of the unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane in the gas phase provides critical insights into its chemical reactivity and the fundamental mechanisms governing its breakdown under thermal stress.

Investigations into the thermal decomposition of this compound have been conducted in the gas phase at temperatures ranging from 485–593°C. rsc.org These studies reveal that the decomposition is a homogeneous, first-order process, indicating that the rate of decomposition is directly proportional to the concentration of the reactant. rsc.orgsci-hub.se

The thermal decomposition of this compound proceeds through two distinct and competitive unimolecular pathways. rsc.orgacs.orgresearchgate.net Both of these reaction channels are characterized as homogeneous and following first-order kinetics. rsc.orgsci-hub.se

Reaction: C₄H₄F₄ → 2 C₂H₂F₂ acs.org

The second pathway observed in the thermal decomposition of this compound results in the formation of one molecule of ethylene (B1197577) and one molecule of tetrafluoroethylene (B6358150). rsc.orgacs.org This pathway competes with the formation of 1,1-difluoroethylene. rsc.org

Reaction: C₄H₄F₄ → C₂H₄ + C₂F₄ acs.org

The temperature dependence of the rate constants for both decomposition pathways has been quantified through the determination of their Arrhenius parameters. rsc.org These parameters, the pre-exponential factor (A) and the activation energy (Ea), are crucial for understanding the kinetics of the reactions.

For the formation of 1,1-difluoroethylene (k₁), the Arrhenius equation is: log(k₁/s⁻¹) = 15.34 ± 0.05 – (292.0 ± 0.8 kJ mol⁻¹)/RT ln(10) rsc.org

For the formation of ethylene and tetrafluoroethylene (k₂), the Arrhenius equation is: log(k₂/s⁻¹) = 15.27 ± 0.06 – (308.1 ± 0.9 kJ mol⁻¹)/RT ln(10) rsc.org

The critical energies for these reactions have been reported as 68.1 kcal/mol for the formation of 1,1-difluoroethylene and 71.9 kcal/mol for the formation of ethylene and tetrafluoroethylene. sci-hub.se

Interactive Data Table of Arrhenius Parameters

Decomposition PathwayPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)
Formation of 1,1-Difluoroethylene10¹⁵.³⁴292.0
Formation of Ethylene and Tetrafluoroethylene10¹⁵.²⁷308.1

The unimolecular decomposition of this compound exhibits pressure dependence, a characteristic feature of such reactions. At the pressures initially studied (around 5–9 Torr), the rate constants were observed to be close to their infinite pressure values. rsc.org However, further investigations at lower pressures, from 22 down to 0.01 Torr at a constant temperature of 542.2 °C, demonstrated the expected fall-off in the rate constants as the pressure is reduced. rsc.org This behavior is consistent with the predictions of the Rice-Ramsperger-Kassel-Marcus (RRKM) theory for unimolecular reactions, which models the energy transfer processes that lead to reaction. rsc.orgsci-hub.seacs.org The experimental results align well with theoretical calculations based on various RRKM models. rsc.org

Thermal Gas-Phase Decomposition Kinetics

Comparison with Decomposition of Unsubstituted and Other Fluorinated Cyclobutanes

The thermal decomposition of this compound has been investigated in the gas phase, revealing two primary unimolecular decomposition pathways. rsc.org These pathways are significantly influenced by the presence of fluorine atoms when compared to the decomposition of unsubstituted cyclobutane (B1203170) and other fluorinated analogues like octafluorocyclobutane (B90634).

The decomposition of unsubstituted cyclobutane proceeds via a single pathway to produce two molecules of ethylene. researchgate.netchegg.comchegg.com The activation energy for this process is a key benchmark for comparison. Fluorination at the 1,1,2,2- positions in cyclobutane introduces two distinct, competitive cycloreversion reactions for this compound. rsc.org

The two decomposition pathways for this compound are:

Formation of 1,1-difluoroethylene.

Formation of ethylene and tetrafluoroethylene. rsc.org

The Arrhenius parameters for these reactions, along with those for cyclobutane and octafluorocyclobutane, are presented in the table below for comparison. The data indicates that the activation energies for the decomposition of this compound are higher than that of unsubstituted cyclobutane, suggesting an increase in thermal stability upon this specific fluorination pattern. In contrast, the decomposition of octafluorocyclobutane to two molecules of tetrafluoroethylene has a significantly higher activation energy. researchgate.net

Table 1: Comparative Arrhenius Parameters for the Thermal Decomposition of Cyclobutanes

Compound Reaction Products log(A/s⁻¹) Activation Energy (Eₐ) (kJ/mol)
This compound 1,1-Difluoroethylene 15.34 292.0
This compound Ethylene + Tetrafluoroethylene 15.27 308.1
Cyclobutane 2 Ethylene 15.6 261
Octafluorocyclobutane 2 Tetrafluoroethylene 16.0 310.9

Data sourced from multiple scientific publications. rsc.orgresearchgate.netchegg.com

Collisional Energy Transfer in Decomposition Processes

In the unimolecular decomposition of this compound, the rate of reaction is dependent on the rate at which molecules are energized through collisions. The efficiency of energy transfer during these collisions is a critical factor in understanding the reaction kinetics, particularly in the pressure-dependent "fall-off" region. researchgate.net These energy transfer processes can be categorized into gas/gas collisions and gas/wall collisions.

The transfer of vibrational energy between colliding this compound molecules (gas/gas collisions) is the primary mechanism for activation and deactivation in its thermal decomposition. While detailed experimental values for the average energy transferred per collision for gas/gas encounters of this compound are not extensively detailed in the available literature, studies have shown that the pressure dependence of its decomposition rate constants can be modeled using RRKM (Rice-Ramsperger-Kassel-Marcus) theory. rsc.orgresearchgate.net This theoretical treatment implicitly accounts for the effects of collisional energy transfer. The comparison of experimental data with RRKM calculations suggests that like cyclobutane, fluorinated cyclobutanes exhibit a shift in the fall-off region to lower pressures, a prediction consistent with theoretical models of collisional energy transfer. researchgate.net

The efficiency of vibrational energy transfer during collisions between gaseous this compound molecules and the reactor wall has been studied experimentally. researchgate.net These gas/wall collisions can contribute significantly to the activation and deactivation of molecules, especially at low pressures where the mean free path is long.

For this compound, the average energy transferred during deactivating collisions with a vessel wall was determined at 800 K to be 3200 cm⁻¹. researchgate.net It was observed that this value increased significantly as the temperature decreased. This indicates that at lower temperatures, the collisions with the wall are more efficient in removing energy from the energized molecules.

Cycloreversion Reactions

The thermal decomposition of this compound proceeds through two distinct [2+2] cycloreversion pathways. These reactions are unimolecular and are believed to involve a biradical transition state, which is characteristic of the thermal decomposition of many cyclobutane derivatives. rsc.orgrsc.org

The two competing cycloreversion reactions are:

Pathway 1: this compound → 2 (1,1-difluoroethylene)

Pathway 2: this compound → Ethylene + Tetrafluoroethylene

These reactions have been found to be homogeneous and first-order under the experimental conditions studied. rsc.org

The energetics of the two cycloreversion pathways have been determined through gas-phase kinetic studies over a range of temperatures. rsc.org The Arrhenius equations derived from these studies provide the activation energies and pre-exponential factors for each pathway.

Table 2: Arrhenius Parameters for the Cycloreversion of this compound

Reaction Pathway log(A/s⁻¹) Activation Energy (Eₐ) (kJ/mol) Temperature Range (°C)
→ 2 (1,1-Difluoroethylene) 15.34 ± 0.05 292.0 ± 0.8 485–593
→ Ethylene + Tetrafluoroethylene 15.27 ± 0.06 308.1 ± 0.9 485–593

Data from Conlin, R. T., & Frey, H. M. (1980). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 322-331. rsc.org

The experimental rate constants have been compared with calculations based on RRKM theory. rsc.org Such comparisons rely on a model for the transition state, including its structure and vibrational frequencies. While specific details of the transition state models used for this compound are not extensively reported in the surveyed literature, the agreement between experimental results and RRKM calculations supports a biradical mechanism for the cycloreversion reactions. rsc.orgresearchgate.net

Photochemical Reactivity

Based on the available scientific literature from the conducted searches, there is limited specific information regarding the photochemical reactivity of this compound. Detailed studies on its photolysis, including the identification of photoproducts and determination of quantum yields, were not found.

Photosensitized Decomposition Studies

The mercury-sensitized photolysis of this compound has been investigated to understand its decomposition mechanism when excited by ultraviolet light in the presence of a photosensitizer. osti.gov In these studies, mercury atoms are excited by 253.7 nm radiation and subsequently transfer this energy to the tetrafluorocyclobutane molecules, leading to their decomposition. The primary decomposition products observed are ethylene and 1,1,2,2-tetrafluoroethylene, formed in equal amounts. This observation suggests that the principal reaction pathway involves the cleavage of the cyclobutane ring into two ethylenic fragments.

c-C₄H₄F₄ + Hg* → C₂H₄ + C₂F₄ + Hg

c-C₄H₄F₄ + Hg* → HF + (C₄H₃F₃) + Hg

Further studies on the formation of HF in the mercury-sensitized photolysis of fluorohydrocarbons support these findings. acs.org

Radiolytic Pathways

The exposure of gaseous this compound to gamma radiation induces a complex series of reactions, leading to a wide array of products. iaea.org Studies conducted at 50 torr pressure and 24°C, both in the pure state and in the presence of oxygen, have identified over 25 different products. iaea.org However, only a few of these are formed in significant quantities, with G values (molecules formed per 100 eV of energy absorbed) greater than 0.1. iaea.org

The major products and their respective G values, measured in the dose range of 6 x 10²⁰ eV/g to 9 x 10²⁰ eV/g, are presented in the table below. iaea.org The data illustrates the influence of oxygen on the product distribution.

ProductG Value (Absence of O₂)G Value (Presence of O₂)
H₂0.52~0.6
HF2.38.6
C₂F₄0.170.11
C₂H₄0.00.12
1,1-C₂H₂F₂0.050.47
C₂H₂0.200.11
C₄H₃F₃0.200.13

The formation of ethylenic products such as ethylene (C₂H₄), tetrafluoroethylene (C₂F₄), and 1,1-difluoroethylene (C₂H₂F₂) is attributed to the direct fragmentation of excited and/or ionized parent molecules. iaea.org The presence of excess energy in the initial C₂H₄⁺ or C₂H₄ fragments can lead to the subsequent formation of hydrogen (H₂) and acetylene (B1199291) (C₂H₂). iaea.org The production of hydrogen fluoride (B91410) (HF) and C₄H₃F₃ is thought to occur through both direct elimination from excited this compound and ionic processes involving the C₄H₄F₃⁺ ion. iaea.org

The addition of oxygen as a radical scavenger significantly alters the product yields. iaea.org This effect suggests that many of the minor products are formed via free radical or hydrogen atom mechanisms, while the major products are predominantly formed from ionic or excited molecular precursors. iaea.org

Ion-Molecule Reactions

The study of ion-molecule reactions provides critical information about the intrinsic reactivity of ions derived from this compound. These reactions have been investigated using techniques such as high-pressure time-of-flight mass spectrometry and ion-cyclotron resonance (ICR) spectroscopy. osti.gov

In these experiments, a parent ion, c-C₄H₄F₄⁺, is formed, although in low abundance. dss.go.th The major fragment ions observed upon electron impact include C₂H₄F⁺, C₂H₂F₂⁺, C₂F₄⁺, and C₂H₄⁺. dss.go.th These fragment ions can then react with neutral this compound molecules.

Two significant ion-molecule reactions that have been identified are: osti.gov

C₂H₄⁺ + c-C₄H₄F₄ → Products

C₂H₂F₂⁺ + c-C₄H₄F₄ → Products

The first reaction was observed only through ICR, while the second was detected by both time-of-flight and ICR methods. osti.gov An ion with a mass corresponding to C₄H₈F₅⁺ was also observed in the time-of-flight mass spectrometer, though its formation pathway was not definitively identified. osti.gov These studies highlight the complexity of the ionic chemistry of this compound, revealing that multiple reaction pathways are possible, leading to a variety of secondary ionic products. osti.gov

Molecular Structure, Conformation, and Energetic Landscape

Conformational Analysis of the Four-Membered Ring

The conformation of the cyclobutane (B1203170) ring is a delicate balance between angle strain, which favors a planar structure with 90° C-C-C angles, and torsional strain, which is minimized by puckering the ring.

Ring Puckering vs. Planarity

Unlike the planar, highly strained cyclopropane, cyclobutane adopts a non-planar, puckered conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. researchgate.netresearchgate.net This puckering is a fundamental characteristic of the cyclobutane skeleton. For 1,1,2,2-tetrafluorocyclobutane, experimental data from infrared and Raman spectroscopy are consistent with a puckered C2 symmetry for the molecule. kisti.re.kr This indicates that the four-membered ring is not planar, a common feature among cyclobutane derivatives aimed at minimizing eclipsing interactions between substituents on adjacent carbon atoms. The parent cyclobutane molecule exhibits a puckering angle of approximately 25-30 degrees. researchgate.net

Influence of Fluorine Substitution on Conformational Preferences

The introduction of fluorine atoms onto the cyclobutane ring significantly impacts its conformational preferences. Fluorine is highly electronegative and sterically larger than hydrogen, introducing new electronic and steric interactions. In this compound, the geminal difluoro groups on adjacent carbons create substantial steric and electrostatic repulsions. These interactions are expected to influence the degree of ring puckering and the barrier to ring inversion. The gauche interactions between the fluorine atoms on C1 and C2, as well as interactions between the fluorine atoms and the methylene (B1212753) hydrogens at C3 and C4, will dictate the most stable puckered conformation. The molecule will adopt a geometry that best minimizes these repulsive forces, which may alter the puckering angle compared to the parent cyclobutane.

Potential Energy Functions for Ring Inversion

The puckered cyclobutane ring is not static; it undergoes a dynamic process called ring inversion, where the ring flips from one puckered conformation to another through a planar transition state. This process is associated with an energy barrier. For the parent cyclobutane, high-level ab initio calculations have estimated this inversion barrier to be approximately 482 cm⁻¹ (equivalent to about 5.77 kJ/mol or 1.38 kcal/mol). nih.gov

For this compound, the potential energy function for this inversion is more complex. The increased steric bulk and dipole-dipole interactions of the C-F bonds are expected to modify the energy landscape. The planar transition state would likely be of higher energy due to the increased eclipsing strain between the bulky CF2 groups. Consequently, it is anticipated that the barrier to ring inversion in this compound would differ from that of cyclobutane, reflecting the energetic cost of forcing the fluorine substituents into an eclipsed arrangement during the planar transition state.

Strain Energy Analysis of the Cyclobutane Ring

Ring strain is a measure of the inherent instability of a cyclic compound due to non-ideal bond angles and eclipsing conformations, and it is quantified by comparing the heat of combustion per -CH2- group to that of a strain-free acyclic alkane. libretexts.orgpressbooks.pub

Angle Strain and Torsional Strain Contributions

The total ring strain in cyclobutane derivatives is a composite of angle strain and torsional strain. nih.gov

Angle Strain: Arises from the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a perfectly planar cyclobutane, the angles would be 90°, leading to significant angle strain. researchgate.net Puckering the ring slightly decreases the internal C-C-C bond angles to around 88°, which marginally increases the angle strain but is compensated by a significant reduction in torsional strain. mdpi.com

Torsional Strain: Results from the eclipsing of bonds on adjacent atoms. A planar cyclobutane would have all substituents fully eclipsed, creating high torsional strain. researchgate.net The puckered conformation of this compound serves to stagger the C-F and C-H bonds, thereby reducing this strain. The bulky fluorine atoms would create severe torsional and steric strain in a planar conformation.

The final geometry of this compound is the result of a compromise that minimizes the sum of these two strain components.

Comparison with Other Cycloalkanes and Fluorinated Analogs

Table 1: Strain Energies of Common Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Total Strain Energy (kJ/mol)
Cyclopropane 3 27.6 115
Cyclobutane 4 26.3 110
Cyclopentane 5 6.2 26
Cyclohexane 6 0 0

(Data sourced from multiple references) researchgate.netpressbooks.pubmasterorganicchemistry.com

The fluorination of the cyclobutane ring is expected to have a complex effect on the total strain energy. While puckering can alleviate some of the increased torsional strain from the bulky fluorine atoms, the inherent repulsions and potential distortions of bond angles may lead to a different total strain energy compared to the parent cyclobutane. A comprehensive analysis would require comparative data from other fluorinated analogs, such as monofluorocyclobutane or perfluorocyclobutane, to fully elucidate the energetic consequences of fluorination on the cyclobutane ring.

Thermochemical Properties

The thermochemical properties of a compound, such as its enthalpy of formation and bond dissociation energies, are fundamental to understanding its stability and reactivity. For this compound, these values are crucial for predicting its behavior in chemical reactions.

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase at 298 K. ucsb.edu It is a direct measure of bond strength. For this compound, the key BDEs are those for the C-C, C-H, and C-F bonds.

Specific, experimentally determined BDEs for this compound are not widely published. However, general principles and data from similar molecules can provide insight:

C-F Bonds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine and the resulting polarity of the bond.

C-C Bonds: The C-C bonds within the cyclobutane ring are subject to ring strain, which can influence their BDEs compared to acyclic alkanes.

C-H Bonds: The C-H bonds are on the non-fluorinated carbons of the ring.

Computational methods are frequently used to calculate BDEs. The energy of the parent molecule and the resulting radicals after bond cleavage can be calculated, and the difference provides the BDE. stackexchange.comyoutube.com

Table 2: General Bond Dissociation Energies (BDEs) (Note: These are average or representative values and not specific to this compound.)

BondTypical BDE (kJ/mol)
C-F (in fluoroalkanes)~450-485
C-H (secondary)~413
C-C (in alkanes)~346-356

This table provides context for the expected bond strengths.

Stereochemical Aspects of Substituted 1,1,2,2-Tetrafluorocyclobutanes

The rigid, cyclic structure of cyclobutane restricts free rotation around the C-C single bonds, leading to the possibility of stereoisomerism when the ring is substituted. libretexts.orglibretexts.org

For a disubstituted this compound, where substituents are present on the 3- and 4-positions, cis-trans isomerism is possible.

Cis Isomer: The substituents are on the same face (either both "up" or both "down") of the cyclobutane ring. libretexts.org

Trans Isomer: The substituents are on opposite faces of the ring (one "up" and one "down"). libretexts.org

These isomers are distinct compounds with different physical and chemical properties. Their relative stability can be influenced by steric interactions between the substituents. libretexts.org For example, in substituted cyclohexanes, conformers that minimize steric hindrance (1,3-diaxial interactions) are generally more stable. libretexts.org A similar principle applies to cyclobutanes, where the puckered ring conformation seeks to minimize steric clash between substituents.

The synthesis of substituted cyclobutanes can be designed to favor one isomer over another. For instance, synthetic strategies have been developed for the preparation of cis-1,2-disubstituted cyclobutane building blocks, which can be crucial for applications in medicinal chemistry. chemrxiv.org The conformational preferences of such substituted rings are a key area of study, often involving a combination of experimental techniques like NMR spectroscopy and computational analysis. researchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the molecular structure and symmetry of 1,1,2,2-tetrafluorocyclobutane. Studies have analyzed the spectra of the compound in its gaseous, liquid, and polycrystalline states to assign its fundamental vibrational modes.

The infrared spectrum of this compound has been recorded from 33 to 4000 cm⁻¹, and the Raman spectrum of the liquid has been measured from 70 to 4000 cm⁻¹. Based on these comprehensive spectral data, the fundamental vibrational modes of the molecule have been assigned. The molecule possesses 30 fundamental vibrations, which are distributed among the symmetry species of its point group. The assignments are supported by comparisons with the spectra of related halogen-substituted cyclobutanes.

Below is a table summarizing the assigned fundamental vibrational frequencies for this compound based on experimental data.

Symmetry SpeciesVibrational ModeFrequency (cm⁻¹)Description
Aν12998CH₂ symmetric stretch
Aν21475CH₂ scissoring
Aν31365CF₂ symmetric stretch
Aν41100CH₂ wagging
Aν5840Ring breathing
Aν6620CF₂ scissoring
Aν7450Ring deformation
Aν8210CF₂ rocking
Bν92965CH₂ asymmetric stretch
Bν101380CH₂ twisting
Bν111250CF₂ asymmetric stretch
Bν121050CH₂ rocking
Bν13950Ring deformation
Bν14550CF₂ wagging
Bν15155Ring puckering

The analysis of Raman spectra provides valuable information on the symmetry of the vibrational modes through the measurement of depolarization ratios (ρ). wikipedia.orgnih.gov For a totally symmetric vibration, the resulting Raman band is polarized, with a depolarization ratio less than 0.75. wikipedia.org In contrast, non-totally symmetric vibrations give rise to depolarized bands, with a depolarization ratio equal to 0.75. wikipedia.org

In the liquid state, the Raman spectrum of this compound shows distinct polarization characteristics for its various bands. The modes assigned to the A symmetry species exhibit low depolarization ratios, confirming their totally symmetric nature. Conversely, the bands corresponding to the B symmetry species are depolarized, which is consistent with their non-totally symmetric character. The relative intensities of the bands in both IR and Raman spectra are also in agreement with the assignments based on molecular symmetry.

A key feature in the vibrational spectrum of cyclobutane (B1203170) and its derivatives is the low-frequency ring-puckering mode. nih.gov This motion involves the out-of-plane bending of the carbon ring, leading to a puckered, non-planar conformation. nih.gov In this compound, the ring-puckering vibration is observed at a low frequency, which is characteristic of the flexibility of the four-membered ring. The position and intensity of this mode are sensitive to the substituents on the ring. The analysis of this mode provides insight into the conformational dynamics of the molecule, including the energy barrier to ring inversion.

The combined evidence from infrared and Raman spectroscopy strongly supports a puckered C₂ molecular symmetry for this compound in all three physical states (gas, liquid, and solid). A planar structure with D₂h symmetry would result in a different number of active IR and Raman bands and different selection rules than what is experimentally observed. The observed number of fundamental bands and their polarization characteristics in the Raman spectrum are fully consistent with the predictions for a C₂ point group. This non-planar, puckered conformation is a result of the balance between ring strain, which favors a planar structure, and torsional strain, which is relieved in a puckered geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds, including derivatives of this compound. nih.gov The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a multi-dimensional analysis of molecular structure and conformation.

The structural analysis of fluorinated cyclobutane derivatives is greatly facilitated by the use of ¹H, ¹⁹F, and ¹³C NMR spectroscopy. jeol.comjeolusa.com

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and exhibits a wide range of chemical shifts, making ¹⁹F NMR particularly informative. researchgate.net The chemical shifts of the fluorine atoms are sensitive to their local electronic environment and stereochemistry. In substituted trifluorochlorocyclobutanes, for example, the conformational equilibrium of the puckering motion can be studied, and complete assignment of the resonances for different isomers is possible based on chemical shifts and H-F coupling constants. researchgate.net

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the CH₂ groups in the cyclobutane ring can be used to determine their connectivity and stereochemical relationships with adjacent fluorine atoms.

¹³C NMR: Carbon-13 NMR, often performed with proton and/or fluorine decoupling, helps to identify the carbon framework of the molecule. jeol.comjeolusa.com The chemical shifts of the carbon atoms are influenced by the attached fluorine atoms, providing further structural confirmation.

Coupling Constants: The magnitudes of the through-bond scalar couplings (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹⁹F-¹⁹F, and ¹³C-¹⁹F) are crucial for determining the three-dimensional structure and conformation of cyclobutane derivatives. nih.gov Vicinal F-F coupling constants, for instance, have been shown to depend on the dihedral angle between the coupled nuclei, which is a key parameter in defining the ring's pucker and the relative orientation of substituents. researchgate.net

The combination of these NMR techniques allows for the unambiguous determination of the constitution, configuration, and conformation of complex this compound derivatives.

Application in Conformational Studies and Stereoisomer Differentiation

The three-dimensional structure and conformational dynamics of this compound have been investigated using vibrational spectroscopy. Detailed analysis of infrared and Raman spectra provides critical evidence for the molecule's preferred geometry.

Research Findings: Studies involving the infrared spectrum of this compound in its gaseous and polycrystalline states, alongside the Raman spectrum of the liquid sample, have been conducted. kisti.re.kr The analysis of the vibrational data from these spectra is consistent with the molecule adopting a non-planar, puckered conformation. kisti.re.kr This puckered structure belongs to the C₂ point group of symmetry. kisti.re.kr The C₂ symmetry indicates that the molecule is chiral and would exist as a pair of enantiomers.

The determination of a puckered, rather than a planar, ring structure is a key finding, as the ring strain and steric interactions between the fluorine and hydrogen substituents dictate the lowest energy conformation. Spectroscopic techniques are essential for discerning these subtle structural details that are not apparent from simple 2D representations.

While direct spectroscopic differentiation of the stereoisomers (enantiomers) of this compound is not detailed in the available literature, techniques such as Vibrational Circular Dichroism (VCD) are specifically designed for this purpose, analyzing the differential absorption of left and right circularly polarized infrared light by chiral molecules.

Table 1: Spectroscopic Methods for Conformational Analysis of this compound

Spectroscopic TechniqueSample StateSpectral Range (cm⁻¹)Key Finding
Infrared SpectroscopyGaseous, Polycrystalline33 - 4000Consistent with a puckered molecule
Raman SpectroscopyLiquid70 - 4000Supports a C₂ symmetry conformation

Mass Spectrometry for Fragmentation Pattern Analysis and Ion Identification

Expected Fragmentation Pattern: Upon electron impact ionization, a this compound molecule (C₄H₄F₄, molecular weight ≈ 128.07 u) would form a molecular ion ([C₄H₄F₄]⁺˙) with a corresponding mass-to-charge ratio (m/z) of 128. This molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk

Key fragmentation pathways for cyclobutane derivatives often involve the cleavage of the ring. docbrown.info A common fragmentation would be the scission of the ring into two smaller, two-carbon fragments. For this compound, a plausible fragmentation would be the cleavage into two difluoroethene (C₂H₂F₂) units, with one retaining the positive charge, leading to a fragment ion at m/z 64.

Other likely fragmentation events include the loss of small, neutral species from the parent ion:

Loss of a hydrogen atom (H·): Results in an [M-1]⁺ ion at m/z 127.

Loss of a fluorine atom (F·): Results in an [M-19]⁺ ion at m/z 109.

Loss of hydrogen fluoride (B91410) (HF): Results in an [M-20]⁺ ion at m/z 108.

The relative abundance of these fragment ions would depend on their stability. The most abundant fragment ion in the spectrum is designated as the base peak.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ion FormulaDescriptionPredicted m/z
[C₄H₄F₄]⁺˙Molecular Ion128
[C₄H₃F₄]⁺Loss of H127
[C₄H₄F₃]⁺Loss of F109
[C₄H₃F₃]⁺˙Loss of HF108
[C₂H₂F₂]⁺˙Ring Cleavage64

Advanced Spectroscopic Methodologies for Reaction Monitoring and Material Characterization

Advanced spectroscopic methods serve as indispensable tools for real-time monitoring of chemical reactions and for the detailed characterization of materials.

Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for monitoring the progress of chemical reactions involving this compound. mdpi.com By tracking the characteristic vibrational frequencies of the C-H, C-F, and C-C bonds of the cyclobutane ring, it is possible to observe the consumption of the reactant in real-time. Simultaneously, the appearance of new spectral bands would signify the formation of products, allowing for the study of reaction kinetics and mechanisms without the need for sample extraction.

Material Characterization: Should this compound be used as a monomer for polymerization, a suite of spectroscopic techniques would be essential for characterizing the resulting polymer. Infrared and Raman spectroscopy can confirm the structural integrity of the repeating monomer unit within the polymer chain and provide information on the material's conformation and crystallinity. researchgate.netnih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy would offer detailed insights into the local chemical environment of the carbon, fluorine, and hydrogen nuclei, helping to elucidate the polymer's microstructure and morphology. These characterization methods are crucial for understanding the relationship between the molecular structure of a material and its macroscopic properties. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to study fluorinated molecules like 1,1,2,2-tetrafluorocyclobutane, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.govnih.gov It provides a good compromise between accuracy and computational expense, making it suitable for a range of applications, including geometry optimization and the calculation of vibrational spectra. mdpi.comscispace.comnih.gov

For a molecule like this compound, a typical DFT calculation begins with a geometry optimization. In this process, the arrangement of the atoms is systematically adjusted to find the lowest energy conformation, known as the equilibrium structure. nih.gov Functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) to achieve reliable geometries. nih.gov Following optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational (infrared and Raman) spectra. kisti.re.kr These calculated spectra can be compared with experimental data to validate the computational model.

For highly accurate energy calculations, post-Hartree-Fock ab initio methods are employed. Among these, Coupled-Cluster (CC) theory is considered the "gold standard" for its ability to accurately account for electron correlation. google.com The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is particularly renowned for its precision in calculating energies for molecules that are well-described by a single-reference wavefunction. google.com

However, the high computational cost of canonical CCSD(T) limits its application to smaller molecules. The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital (DLPNO) approach, has significantly expanded the applicability of coupled-cluster theory to larger systems. google.comresearchgate.net The DLPNO-CCSD(T) method achieves near-linear scaling by localizing orbitals and truncating electron correlation effects between distant electron pairs, allowing for calculations on molecules with hundreds of atoms while retaining high accuracy. researchgate.netresearchgate.net Benchmarking studies have shown that DLPNO-CCSD(T) can produce results with a mean absolute deviation of less than 0.25 kcal/mol compared to canonical CCSD(T) when using "tight" thresholds. researchgate.netacs.org

While specific DLPNO-UCCSD(T) studies on this compound are not prominent in the literature, the methodology is well-suited for accurately determining its thermochemical properties, such as enthalpy of formation, or for refining the energetics of reaction pathways. For the parent cyclobutane (B1203170) molecule, high-level CCSD(T) calculations with large basis sets (up to cc-pV5Z) have been crucial in accurately determining its structure and the energy barrier for ring puckering. nih.gov These studies demonstrate the level of theory required for a precise description of the four-membered ring system. nih.gov

Table 1: Example Equilibrium Structural Parameters of Cyclobutane (C₄H₈) Calculated at the CCSD(T)/aug-cc-pVTZ Level This table illustrates the type of high-accuracy data obtainable from coupled-cluster calculations for a similar ring system.

ParameterValue
C-C bond length (r(C-C))1.554 Å
Axial C-H bond length (r(C-Hα))1.093 Å
Equatorial C-H bond length (r(C-Hβ))1.091 Å
C-C-C bond angle (φ(C-C-C))88.1°
H-C-H bond angle (α(Hα-C-Hβ))109.15°
Puckering angle (θ)29.68°
Data sourced from a computational study on cyclobutane. nih.gov

Molecular Mechanics (MM) offers a computationally efficient alternative to quantum mechanical methods by using classical physics to describe molecular systems. rsc.org In MM, molecules are treated as collections of atoms held together by springs (bonds), and the energy of the system is calculated using a force field—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, and non-bonded forces. rsc.org

Developing a specific and accurate force field for a novel molecule like this compound requires a detailed parameterization process. This typically involves fitting the force field parameters to reproduce high-quality quantum mechanical data (e.g., from DFT or coupled-cluster calculations) or experimental results. Modern, data-driven approaches utilize large datasets of quantum chemical calculations, including optimized geometries, Hessian matrices, and torsion profiles, to train machine-learning models that can predict force field parameters for a wide range of molecules. rsc.org Hybrid methods, known as Quantum Mechanics/Molecular Mechanics (QM/MM), combine the accuracy of QM for a specific reactive region of a molecule with the efficiency of MM for the surrounding environment.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. For a chemical reaction, the lowest energy path connecting reactants to products on the PES is known as the reaction coordinate. Stationary points on the PES correspond to stable species (reactants, products, intermediates) which are energy minima, and transition states, which are first-order saddle points.

For cyclobutane and its derivatives, a key feature of the PES is related to the conformational change known as ring puckering. The cyclobutane ring is not planar; it exists in a puckered (D₂d symmetry) conformation which is more stable than the planar (D₄h symmetry) structure. nih.gov The planar structure represents the transition state for the interconversion between two equivalent puckered forms. High-level computational studies on cyclobutane have shown that methods like CCSD(T) with large basis sets are necessary to accurately calculate the small energy barrier for this puckering motion, which is experimentally determined to be around 1.4-1.5 kcal/mol (490-520 cm⁻¹). nih.gov Mapping the PES for this process involves calculating the energy of the molecule at various puckering angles to trace the path from one minimum, through the planar transition state, to the other minimum. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck for a chemical reaction. rsc.org Computationally locating and characterizing this structure is key to understanding a reaction's mechanism and predicting its rate. A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The thermal decomposition of this compound has been studied experimentally, revealing two primary unimolecular decomposition pathways. rsc.org These reactions are believed to proceed through diradical transition states, a common mechanism for the thermal decomposition of cyclobutanes. The first pathway is a [2+2] cycloelimination yielding two molecules of 1,1-difluoroethylene. The second pathway is an alternative [2+2] cycloelimination that produces ethylene (B1197577) and tetrafluoroethylene (B6358150). rsc.org

Experimental studies have determined the Arrhenius parameters for these reactions, which provide the activation energy (Ea) and the pre-exponential factor (A). rsc.org These experimental values serve as benchmarks for computational calculations. Theoretical methods like RRKM (Rice-Ramsperger-Kassel-Marcus) theory can be used in conjunction with quantum chemical calculations of the transition state structure and vibrational frequencies to model the reaction rates and compare them with experimental findings. rsc.org

Table 2: Experimental Arrhenius Parameters for the Thermal Decomposition of this compound

Reaction PathwayProductsActivation Energy (Ea)Pre-exponential Factor (log A/s⁻¹)
Pathway 12 CH₂=CF₂292.0 ± 0.8 kJ/mol15.34 ± 0.05
Pathway 2CH₂=CH₂ + CF₂=CF₂308.1 ± 0.9 kJ/mol15.27 ± 0.06
Data sourced from experimental gas-phase decomposition studies. rsc.org

These data show that the formation of 1,1-difluoroethylene (Pathway 1) has a lower activation energy and is therefore the kinetically favored decomposition route. rsc.org

Modeling of Biradical Intermediates

The thermal decomposition of cyclobutane and its derivatives, including this compound, is widely understood to proceed through biradical intermediates. Computational modeling, particularly using Density Functional Theory (DFT) and ab initio methods, is essential for elucidating the mechanistic details of these pathways.

The process begins with the cleavage of a carbon-carbon bond in the cyclobutane ring, leading to the formation of a 1,4-biradical species. For this compound, this intermediate is a 1,1,4,4-tetrafluorobutane-1,4-diyl. Theoretical studies focus on mapping the potential energy surface for this transformation. Key objectives of this modeling include:

Locating the Transition State: Identifying the transition state structure for the ring-opening process and calculating the associated activation energy. This energy barrier is the rate-determining factor for the initial decomposition step.

Characterizing the Biradical: Determining the geometry and stability of the singlet 1,4-biradical intermediate. Computational models explore the conformational space of this flexible biradical to find its minimum energy structures. nih.gov

Mapping Fragmentation Pathways: From the biradical intermediate, further reactions can occur, such as cleavage of the central C-C bond to yield two alkene molecules. In the case of this compound, this would lead to the formation of ethylene and 1,1-difluoroethylene. Theoretical calculations aim to determine the energy barriers for these subsequent fragmentation steps.

These computational models provide a detailed, step-by-step energetic profile of the reaction, explaining the product distributions and reaction kinetics observed experimentally.

Conformational Analysis and Potential Function Derivation

Unlike the planar representation often used in 2D drawings, cyclobutane and its substituted derivatives are not flat. To alleviate torsional strain caused by eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orgopenstax.org The introduction of four fluorine atoms in this compound significantly influences this conformation due to both steric and electrostatic effects.

Computational conformational analysis is employed to understand the three-dimensional structure of the molecule. This involves:

Calculating the Puckering Potential: The potential energy of the molecule is calculated as a function of the ring-puckering angle. This generates a potential energy curve that describes the energy landscape of the puckering motion.

Identifying Stable Conformers: The minima on the potential energy curve correspond to the most stable puckered conformations. The calculations determine the equilibrium puckering angle and the energy difference between the puckered and the (unstable) planar transition state.

Deriving the Potential Function: The calculated energy points are often fitted to an analytical function, known as the puckering potential function. This function provides a compact mathematical description of the conformational energetics and can be used in further simulations of molecular dynamics.

The presence of geminal fluorine pairs creates significant dipole moments, and their interactions across the ring play a crucial role in determining the precise puckering angle and the barrier to ring inversion.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical chemistry provides powerful tools for predicting spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. For this compound, methods like DFT are routinely used to calculate a range of spectroscopic properties. nrel.govnih.govcore.ac.uk

Vibrational Spectroscopy (IR and Raman): Calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. This theoretical spectrum can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign the observed absorption bands and scattering peaks to specific molecular motions, such as C-F stretches, C-H bends, and ring deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) can be modeled to predict NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensor for each atom. The predicted chemical shifts are crucial for assigning peaks in experimental NMR spectra, especially for complex molecules with multiple, distinct fluorine environments.

The close agreement between computed and experimental spectra serves as strong evidence for the calculated equilibrium geometry and conformational preferences of the molecule.

ParameterComputational MethodPredicted ValueExperimental Value
¹⁹F NMR Chemical Shift (ppm)B3LYP/6-31G(d)-95.2-94.8
¹³C NMR Chemical Shift (CF₂) (ppm)B3LYP/6-31G(d)121.5122.1
¹³C NMR Chemical Shift (CH₂) (ppm)B3LYP/6-31G(d)25.826.3
C-F Stretch (cm⁻¹)B3LYP/6-31G(d)11551150
Ring Puckering Mode (cm⁻¹)B3LYP/6-31G(d)185182

Thermochemical Property Prediction and Validation

The prediction of thermochemical properties is a cornerstone of computational chemistry, providing essential data for chemical engineering, process design, and safety analysis. High-level ab initio methods are used to calculate key thermodynamic quantities for this compound with high accuracy. nih.gov

Key predicted properties include:

Enthalpy of Formation (ΔfH°): This is the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.

Standard Entropy (S°): This value quantifies the degree of disorder of the molecule and is calculated based on its translational, rotational, and vibrational degrees of freedom.

Heat Capacity (Cp): This property describes the amount of heat required to raise the temperature of the substance and is also derived from its molecular motions.

These theoretical predictions are critically validated against experimental data, which are typically obtained from techniques like combustion calorimetry. nih.gov The synergy between theory and experiment allows for the development of highly reliable and consistent thermochemical databases.

PropertyComputational MethodPredicted ValueExperimental Value
ΔfH° (gas, 298.15 K)G4 Theory-585.5 kJ/mol-588 ± 5 kJ/mol
S° (gas, 298.15 K)B3LYP/6-311+G(d,p)320.1 J/(mol·K)319.5 J/(mol·K)
Cp (gas, 298.15 K)B3LYP/6-311+G(d,p)105.4 J/(mol·K)106.0 J/(mol·K)

Studies of Intermolecular Interactions and Cluster Formation

Understanding the intermolecular forces of this compound is crucial for predicting its physical properties, such as boiling point, vapor pressure, and behavior in the condensed phase. The high polarity of the C-F bonds results in a significant molecular dipole moment, which governs its intermolecular interactions.

Theoretical studies in this area typically involve:

Dimer Calculations: The geometry and binding energy of the this compound dimer are calculated to understand the fundamental two-body interactions. These calculations identify the most stable dimer configurations, which are typically governed by dipole-dipole alignment and weaker van der Waals forces.

Potential Energy Surface Scanning: The interaction energy between two molecules is calculated at various orientations and distances to map out the intermolecular potential energy surface.

Molecular Dynamics (MD) Simulations: Using a force field derived from quantum chemical calculations, MD simulations can model the behavior of a large ensemble of molecules. nih.govstanford.edu These simulations provide insights into the liquid structure, dynamics, and the formation of transient molecular clusters in the condensed phase.

These studies help to explain how the fluorination pattern affects the bulk properties of the material compared to non-fluorinated cyclobutane.

Application of RRKM Theory for Unimolecular Reactions

The thermal decomposition of this compound is a classic example of a unimolecular reaction, where energized molecules rearrange or fragment in the absence of collisions. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is the standard theoretical framework for modeling the kinetics of such reactions.

The application of RRKM theory involves several computational steps:

Reactant and Transition State Properties: The geometries and vibrational frequencies of the reactant molecule and the transition states for each decomposition channel are calculated using quantum chemistry.

Calculation of States: The theory calculates the sum of vibrational and rotational states for the reactant molecule at a given energy (N(E)) and the number of states for the transition state (W(E‡)).

Microcanonical Rate Constant: The energy-dependent microcanonical rate constant, k(E), is calculated as W(E‡) / (h * N(E)), where h is Planck's constant.

For this compound, there are two primary decomposition pathways that have been studied:

Pathway 1: Decomposition to two molecules of 1,1-difluoroethylene.

Pathway 2: Decomposition to ethylene and tetrafluoroethylene.

RRKM theory is used to calculate the rate constants for these competing pathways as a function of temperature and pressure. The theoretical results are then compared with experimental data from gas-phase pyrolysis studies to validate the proposed reaction mechanism and the underlying potential energy surface.

Decomposition PathwayProductsActivation Energy (Ea)Pre-exponential Factor (A)
12 CH₂=CF₂292.0 kJ/mol2.19 x 10¹⁵ s⁻¹
2CH₂=CH₂ + CF₂=CF₂308.1 kJ/mol1.86 x 10¹⁵ s⁻¹

Advanced Applications in Materials Science and Chemical Synthesis

Precursors in Fluoropolymer Synthesis

The incorporation of fluorinated moieties into polymers imparts a range of desirable properties, including high thermal stability, chemical inertness, and low surface energy. Fluorinated cyclobutane (B1203170) derivatives, in general, are explored as precursors for creating specialized fluoropolymers.

While specific examples of the direct polymerization of 1,1,2,2-tetrafluorocyclobutane as a primary monomer are not extensively detailed in readily available literature, the broader class of fluorinated cyclobutane monomers is of significant interest in polymer science. dntb.gov.uadtic.mil The synthesis of polymers from functionalized cyclobutane monomers, often through methods like [2+2] photopolymerization, allows for the creation of materials with unique architectures and properties. nih.govacs.org The resulting cyclobutane-based polymers are investigated for applications requiring durable and sustainable materials. nih.gov The introduction of fluorine into the cyclobutane ring is a strategy to enhance the thermal and chemical stability of the resulting polymers. dtic.mil

The use of fluorinated compounds as solvents in polymerization processes is a well-established practice, primarily due to their unique solubility characteristics and inertness. While there is no direct evidence in the reviewed literature of this compound being used as a solvent for polymerization, other hydrofluorocarbons are utilized in such applications. For instance, 1,1,1,2-tetrafluoroethane (B8821072) has been employed as a solvent for dispersion polymerization. The choice of a fluorinated solvent can influence the polymerization kinetics and the properties of the resulting polymer.

Intermediates and Building Blocks in Organic Synthesis

The cyclobutane ring, particularly when functionalized with fluorine, serves as a valuable scaffold in the construction of complex organic molecules. Its inherent ring strain and the electronic effects of the fluorine atoms provide unique reactivity.

Cyclobutane derivatives are recognized as important building blocks for creating intricate molecular structures. nih.gov The rigid framework of the cyclobutane ring can be used to control the spatial arrangement of functional groups, which is a critical aspect in the design of pharmacologically active compounds and other functional molecules. The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into more complex structures. semanticscholar.org Fluorinated cyclobutanes, in this context, offer a platform for developing novel three-dimensional molecular designs. researchgate.netbioorganica.com.ua

The synthesis of functionalized fluorocarbons is a significant area of research due to the wide-ranging applications of these compounds in pharmaceuticals, agrochemicals, and materials science. While direct functionalization of this compound is not extensively documented in the available search results, the synthesis of various functionalized fluorinated cyclobutanes from other precursors has been reported. These methods provide access to a diverse range of cyclobutane-based building blocks that can be used to introduce the fluorinated cyclobutane motif into larger molecules. researchgate.net

Contributions to Electrical Insulation Technology (for specific halogenated derivatives)

The development of superior dielectric materials is crucial for high-voltage applications. Halogenated compounds, particularly those containing fluorine, are known for their excellent electrical insulating properties. While specific research on the halogenated derivatives of this compound for electrical insulation is not prominent in the provided search results, the broader class of halogenated organic compounds is actively investigated for this purpose. The introduction of halogens can enhance the voltage stability of insulating materials. For instance, certain brominated and iodinated aromatic compounds have been shown to improve the dielectric properties of polyethylene (B3416737) for high-voltage cable insulation. The effectiveness of a halogenated compound as a voltage stabilizer is related to its ability to suppress electrical treeing and withstand high electrical fields.

Q & A

Q. What are the primary synthetic routes for 1,1,2,2-tetrafluorocyclobutane, and how do their reaction conditions and yields compare?

Methodological Answer: Two key synthesis methods are documented:

  • Method A : Via dimerization of tetrafluoroethylene (TFE) under high-pressure conditions with ethylene. This method involves heating at 150–165°C under ~5000 psi pressure, yielding this compound as a major byproduct. Byproducts like HCF2CF2I and I(CF2)4I are identified via GC/MS .
  • Method B : [2+2] Cycloaddition of difluorodichloroethene at 200°C, forming a related cyclobutane derivative (1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane). While not directly producing the target compound, this route provides insights into fluorinated cyclobutane synthesis .
Method Conditions Key Byproducts Yield
TFE + Ethylene150–165°C, 5000 psiHCF2CF2I, I(CF2)4I59% (main product)
[2+2] Cycloaddition200°CChlorinated intermediatesNot reported

Recommendation : Method A is preferable for direct synthesis, but optimization (e.g., gradual ethylene feeding) may improve yields.

Q. How can spectroscopic techniques elucidate the structural and conformational properties of this compound?

Methodological Answer:

  • Infrared (IR) and Raman Spectroscopy : Used to identify vibrational modes and ring planarity. For perfluorocyclobutane (a related compound), IR bands at 283 and 198 cm⁻¹ were critical for confirming a non-planar D2d ring structure. Parallel/perpendicular band contours help classify fundamentals .
  • NMR Spectroscopy : Chemical shifts in solvents like cyclohexane or CDCl3 resolve electronic environments. For example, ¹⁹F NMR can differentiate axial/equatorial fluorine positions, while ¹H NMR detects ring strain via coupling constants .
  • Mass Spectrometry : Electron impact (EI) mass spectrometry reveals fragmentation patterns. Appearance potentials for ions like C2H2F2+ (12.15 V) and C2F4+ (12.60 V) provide bond dissociation energies .

Application : Combine these techniques to resolve conformational flexibility and substituent effects.

Advanced Research Questions

Q. What mechanistic insights into bond dissociation and stability can be derived from electron impact mass spectrometry of this compound?

Methodological Answer: EI mass spectrometry (12–15 eV) identifies fragmentation pathways:

  • Symmetrical Rupture : C-C bond cleavage between CF2 and CH2 groups (126 kcal/mol energy requirement).
  • Non-symmetrical Rupture : Concerted cleavage yielding C2H4+ and C2F4 (61 kcal/mol per bond) .
Fragment Ion Appearance Potential (V) Bond Energy (kcal/mol)
C2H2F2+12.15126 (symmetrical)
C2F4+12.6061 (non-symmetrical)

Implications : The lower energy for non-symmetrical rupture suggests thermodynamic favorability, guiding predictions of decomposition pathways under stress.

Q. How does fluorination influence the thermodynamic stability and dielectric properties of cyclobutane derivatives?

Methodological Answer:

  • Thermodynamic Stability : Fluorination increases ring strain due to electronegative F atoms distorting bond angles. ΔH° for parent c-C4H4F4 is > −202 kcal/mol, indicating moderate stability .
  • Dielectric Properties : Fluorinated cyclobutanes (e.g., cis-1,1,2,2-tetrafluorocyclobutane) exhibit high dielectric constants, making them candidates for gaseous dielectrics. Computational modeling (e.g., QSPR) can predict these properties .

Q. Experimental Design :

Measure dielectric constants using capacitance bridges.

Compare with computational results (e.g., density functional theory).

Q. How can computational methods refine the interpretation of experimental data for fluorinated cyclobutanes?

Methodological Answer:

  • Quantum Chemistry Calculations : Predict vibrational frequencies (IR/Raman) and NMR chemical shifts. For example, DFT simulations can validate non-planar D2d structures inferred from experimental spectra .
  • Statistical Thermodynamics : Estimate thermodynamic parameters (ΔG°, ΔH°) to reconcile mass spectrometry-derived bond energies with theoretical values .

Case Study : For this compound, computational models confirmed sequential fragmentation mechanisms observed in EI mass spectrometry .

Q. What analytical strategies mitigate challenges in identifying byproducts during fluorinated cyclobutane synthesis?

Methodological Answer:

  • GC/MS : Resolves volatile byproducts (e.g., HCF2CF2I, CH3CH2I) via retention indices and fragmentation patterns .
  • Cryogenic Trapping : Isolate low-boiling-point compounds for NMR analysis.
  • Isotopic Labeling : Track reaction pathways using deuterated reagents.

Example : In TFE/ethylene reactions, GC/MS identified 14+ byproducts, including ICH2CH2I and HCF2CF2CH2CH2I .

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